molecular formula C20H20N4O3 B2974055 3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034504-38-4

3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2974055
CAS No.: 2034504-38-4
M. Wt: 364.405
InChI Key: QIDBGARJGUFGON-UHFFFAOYSA-N
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Description

3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group and an isochroman-1-carbonyl-piperidin-3-yl-oxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction, optimizing the catalyst loading, and refining the purification process to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carboxamide
  • 3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carboxylic acid

Uniqueness

3-((1-(Isochroman-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its specific substitution pattern and the presence of both a pyrazine ring and an isochroman moiety. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(3,4-dihydro-1H-isochromene-1-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c21-12-17-19(23-9-8-22-17)27-15-5-3-10-24(13-15)20(25)18-16-6-2-1-4-14(16)7-11-26-18/h1-2,4,6,8-9,15,18H,3,5,7,10-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDBGARJGUFGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2C3=CC=CC=C3CCO2)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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